molecular formula C18H21NO2 B147669 1-(N-Diphenylacetamido)-2-butanol CAS No. 130203-73-5

1-(N-Diphenylacetamido)-2-butanol

Cat. No.: B147669
CAS No.: 130203-73-5
M. Wt: 283.4 g/mol
InChI Key: KRWSLCYLYQEVCL-UHFFFAOYSA-N
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Description

1-(N-Diphenylacetamido)-2-butanol is a substituted butanol derivative featuring a diphenylacetamide group attached to the nitrogen atom of the 2-butanol backbone. Its structure combines a polar alcohol group with lipophilic diphenyl moieties, suggesting unique solubility and reactivity profiles compared to simpler alcohols or acetamides .

Properties

CAS No.

130203-73-5

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-hydroxybutyl)-2,2-diphenylacetamide

InChI

InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21)

InChI Key

KRWSLCYLYQEVCL-UHFFFAOYSA-N

SMILES

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O

Canonical SMILES

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O

Synonyms

1-(N-diphenylacetamido)-2-butanol
1-(N-diphenylacetamido)-2-butanol, (S) isomer
DPAB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with similar backbones or substituents. Below is a detailed analysis:

1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol

  • Structural Similarity : This compound replaces the phenyl groups in the diphenylacetamide moiety with 4-chlorophenyl groups.
  • Lipophilicity: Chlorine atoms increase logP (lipophilicity), which could improve membrane permeability compared to the non-chlorinated parent compound. Synthetic Applications: The presence of halogens may make this derivative more reactive in cross-coupling reactions or as a precursor in organometallic synthesis .

Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

  • Structural Divergence: While both compounds share a 2-butanol backbone, Bitertanol incorporates a biphenylyloxy group and a triazole ring instead of the diphenylacetamide group.
  • Functional Implications: Bioactivity: Bitertanol is a known fungicide, suggesting that bulky aromatic substituents (e.g., biphenylyloxy) paired with heterocycles (triazole) enhance antifungal activity. This contrasts with 1-(N-Diphenylacetamido)-2-butanol, where the acetamide group may prioritize interactions with enzymes or receptors via hydrogen bonding.

2-(Diethylamino)-N,N-diphenyl Acetamide

  • Backbone Modification: This compound replaces the 2-butanol group with a diethylamino substituent.
  • Key Contrasts: Basicity: The diethylamino group introduces basicity (pKa ~10–11), enabling protonation at physiological pH, unlike the neutral alcohol group in this compound. Solubility: The amino group enhances water solubility, whereas the 2-butanol derivative may exhibit amphiphilic behavior due to its alcohol and aromatic groups .

Comparative Data Table

Compound Name Key Substituents logP (Estimated) Functional Groups Potential Applications
This compound Diphenylacetamide, 2-butanol ~3.5 Alcohol, Amide Synthetic intermediate, Drug precursor
1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol 4-Chlorophenyl, 2-butanol ~4.2 Alcohol, Amide, Halogen Agrochemicals, Catalysis
Bitertanol Biphenylyloxy, Triazole, 2-butanol ~4.8 Alcohol, Ether, Triazole Fungicide
2-(Diethylamino)-N,N-diphenyl Acetamide Diethylamino, Diphenylacetamide ~2.9 Amine, Amide Pharmaceuticals, Ligand design

Research Implications and Limitations

  • Synthetic Versatility: The diphenylacetamide group in this compound offers a platform for further functionalization, such as introducing halogens or heterocycles, to tune bioactivity or physical properties .
  • Data Gaps : Direct experimental data on the compound’s pharmacokinetics or toxicity are absent in the reviewed literature. Comparisons rely on structural extrapolation rather than empirical studies.

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